2-amino-N-[(3,4-dichlorophenyl)methyl]-N-propan-2-ylpropanamide
Description
2-amino-N-[(3,4-dichlorophenyl)methyl]-N-propan-2-ylpropanamide is a substituted propanamide derivative featuring a 3,4-dichlorobenzyl group attached to the amide nitrogen and an isopropyl substituent. Its molecular formula is C₁₃H₁₇Cl₂N₂O, with a molar mass of 303.2 g/mol.
Properties
Molecular Formula |
C13H18Cl2N2O |
|---|---|
Molecular Weight |
289.20 g/mol |
IUPAC Name |
2-amino-N-[(3,4-dichlorophenyl)methyl]-N-propan-2-ylpropanamide |
InChI |
InChI=1S/C13H18Cl2N2O/c1-8(2)17(13(18)9(3)16)7-10-4-5-11(14)12(15)6-10/h4-6,8-9H,7,16H2,1-3H3 |
InChI Key |
ZMTFGLJPSQVNNG-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)N(CC1=CC(=C(C=C1)Cl)Cl)C(=O)C(C)N |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-amino-N-[(3,4-dichlorophenyl)methyl]-N-propan-2-ylpropanamide typically involves the reaction of 3,4-dichlorobenzylamine with isobutyryl chloride in the presence of a base such as triethylamine. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the acyl chloride. The resulting intermediate is then reacted with ammonia or an amine to form the final amide product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization or chromatography are employed to obtain the compound in high purity.
Chemical Reactions Analysis
Types of Reactions
2-amino-N-[(3,4-dichlorophenyl)methyl]-N-propan-2-ylpropanamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The dichlorophenyl group can undergo nucleophilic substitution reactions with nucleophiles such as amines or thiols.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles such as amines in the presence of a base like sodium hydroxide.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of substituted amides or thiol derivatives.
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.
Medicine: Explored for its potential therapeutic effects, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 2-amino-N-[(3,4-dichlorophenyl)methyl]-N-propan-2-ylpropanamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit enzyme activity by binding to the active site or modulate receptor function by interacting with receptor binding sites. These interactions can lead to changes in cellular signaling pathways and biological responses.
Comparison with Similar Compounds
Comparative Analysis with Similar Compounds
Structural Variations and Physicochemical Properties
Key structural differences among analogs include:
- Halogen substitution (e.g., Cl, F, I) on the aromatic ring.
- Linkage type (e.g., benzylamine, phenoxy, amino).
- Alkyl chain modifications (e.g., isopropyl, pentan-3-yl).
Table 1: Physicochemical Comparison of Selected Analogs
Functional Implications
- Linkage Type: Benzylamine linkages (as in the target compound) may confer greater metabolic stability compared to phenoxy () or phenylamino () groups, which are prone to oxidative cleavage.
- Alkyl Chains: The isopropyl group in the target compound introduces steric hindrance, possibly limiting enzyme binding compared to linear chains like pentan-3-yl () or ethylamino () .
Pharmacological Insights from Analogs
- Spasmolytic Activity: and highlight that phenoxy and benzamide derivatives exhibit spasmolytic effects, suggesting the target compound’s dichlorophenyl group could similarly modulate smooth muscle contraction .
- Anti-inflammatory Potential: Flurbiprofen-amphetamine hybrids () demonstrate that halogenated aromatic moieties enhance cyclooxygenase (COX) inhibition, implying the target compound may share anti-inflammatory properties .
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